Enabling CNS Penetration: Low Efflux Ratio of the 8-Fluoroquinoxalinone Core vs. AZD5305
The 8-fluoro substitution on the quinoxalinone core of the target intermediate is directly responsible for enabling blood-brain barrier penetration in the final clinical candidate AZD9574. In a direct head-to-head comparison of core intermediates, the 5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline core (derived from this bromomethyl intermediate) exhibited an MDCK-MDR1-BCRP efflux ratio of 2.6, compared to an efflux ratio of 17 for the 1,5-naphthyridone core of AZD5305, a non-CNS-penetrant PARP1 inhibitor from the same program [1]. This represents a 6.5-fold reduction in efflux transporter susceptibility, which was essential for achieving measurable CNS exposure in preclinical species (rat Kpu,u = 0.1–0.19 for closely related analogs) [1].
| Evidence Dimension | MDCK-MDR1-BCRP efflux ratio (susceptibility to transporter-mediated efflux; lower values indicate better CNS penetration potential) |
|---|---|
| Target Compound Data | Efflux ratio = 2.6 (for the 5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxaline core derived from the target intermediate) |
| Comparator Or Baseline | AZD5305 (a non-CNS-penetrant PARP1 inhibitor): efflux ratio = 17 (1,5-naphthyridone core); 1,6-naphthyridone core compound 8: efflux ratio = 7.4; quinolinone core compound 10: efflux ratio = 2.8 |
| Quantified Difference | 6.5-fold lower efflux vs. AZD5305; 2.8-fold lower vs. 1,6-naphthyridone core; approximately equivalent to the quinolinone core (2.8) but with superior hERG (IC50 > 40 µM), solubility (12 µM at pH 7.4), and human liver microsome (HLM) intrinsic clearance (7 µL/min/mg) |
| Conditions | MDCK-MDR1-BCRP doubly transfected cell monolayer permeability assay; in vivo rat CNS Kpu,u measurements at AstraZeneca |
Why This Matters
Without the 8-fluoroquinoxalinone core provided by this specific intermediate, any downstream PARP1 inhibitor candidate would fail to achieve brain penetration, rendering it ineffective for the primary clinical indication of AZD9574 (CNS malignancies and brain metastases).
- [1] Johannes JW, Balazs AYS, Barratt D, et al. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. J Med Chem. 2024. doi:10.1021/acs.jmedchem.4c01725. View Source
